

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3-Chloropropyl)-4-methylpiperazine**, a versatile piperazine derivative with applications in pharmaceutical synthesis and biological research. The document details its chemical identity, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

1-(3-Chloropropyl)-4-methylpiperazine is a substituted piperazine that serves as a key intermediate in the synthesis of various biologically active molecules. It is commercially available as both the free base and the dihydrochloride salt.

Table 1: Synonyms and Identifiers

Form	Type	Identifier
Free Base	IUPAC Name	1-(3-Chloropropyl)-4-methylpiperazine[1]
CAS Number	104-16-5[1]	
Synonyms	1-Chloro-3-(4-methyl-1-piperazinyl)propane, 1-Methyl-4-(3-chloropropyl)piperazine	
Dihydrochloride Salt	IUPAC Name	1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride[2]
CAS Number	2031-23-4[2]	
Synonyms	1-(3-Chloropropyl)-4-methylpiperazine HCl[2], Piperazine, 1-(3-chloropropyl)-4-methyl-, hydrochloride (1:2), 1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride, N-(3-Chloropropyl)-N'-methylpiperazine 2hydrochloride	
EC Number	217-981-8	

Physicochemical Properties

The quantitative data for **1-(3-Chloropropyl)-4-methylpiperazine** and its dihydrochloride salt are summarized below, providing essential information for its handling, storage, and application in experimental settings.

Table 2: Quantitative Physicochemical Data

Property	1-(3-Chloropropyl)-4-methylpiperazine (Free Base)	1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride
Molecular Formula	C ₈ H ₁₇ ClN ₂ [1]	C ₈ H ₁₉ Cl ₃ N ₂ [2]
Molecular Weight	176.69 g/mol [1]	249.61 g/mol
Appearance	Clear to light yellow liquid	White solid
Melting Point	< -50 °C	255-257 °C (decomposes)
Boiling Point	262 °C	Not applicable
Density	1.04 g/cm ³	Not available
Refractive Index (n _{20/D})	1.492	Not applicable
Flash Point	100.70 °C	Not applicable
Solubility	Miscible with most organic solvents	Soluble in DMSO and Methanol
Storage Temperature	10°C - 25°C	2-8°C under inert gas

Experimental Protocols

Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine

A common method for the synthesis of **1-(3-Chloropropyl)-4-methylpiperazine** involves the alkylation of 1-methylpiperazine with a suitable three-carbon building block, such as 1-bromo-3-chloropropane. The following protocol is adapted from established synthetic procedures for similar compounds.

Materials:

- 1-methylpiperazine
- 1-bromo-3-chloropropane
- Acetone

- 25% (w/v) Aqueous Sodium Hydroxide solution
- Saturated aqueous Sodium Chloride solution
- Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-pyrimidinyl)piperazine (1 equivalent) in acetone.
- To the stirred solution, add 1-bromo-3-chloropropane (1.3 equivalents).
- Slowly add a 25% aqueous sodium hydroxide solution (1.5 equivalents) to the mixture.
- Allow the reaction to stir at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield **1-(3-chloropropyl)-4-methylpiperazine**.

Note: This is a general procedure and may require optimization for scale and purity requirements.

Biological Activity and Potential Applications

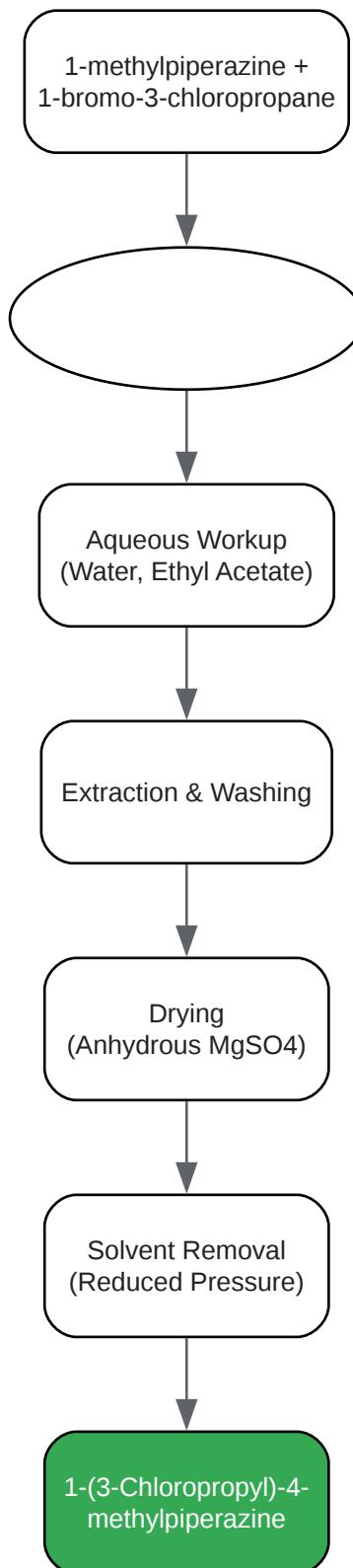
1-(3-Chloropropyl)-4-methylpiperazine has been identified as an analog of chlorpromazine and is suggested to act as a transactivator. Transactivators are proteins that increase the rate

of gene transcription. This property suggests that **1-(3-Chloropropyl)-4-methylpiperazine** may have applications in studies related to gene regulation and could play a role in the pathogenesis of certain infections by influencing gene expression. Furthermore, its structural motif is found in various pharmaceutical agents, highlighting its importance as a building block in drug discovery. Specifically, it has been investigated for its potential as an agent against malignant neoplasms, with studies evaluating its antiproliferative activities.

Visualized Workflow and Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **1-(3-Chloropropyl)-4-methylpiperazine**.

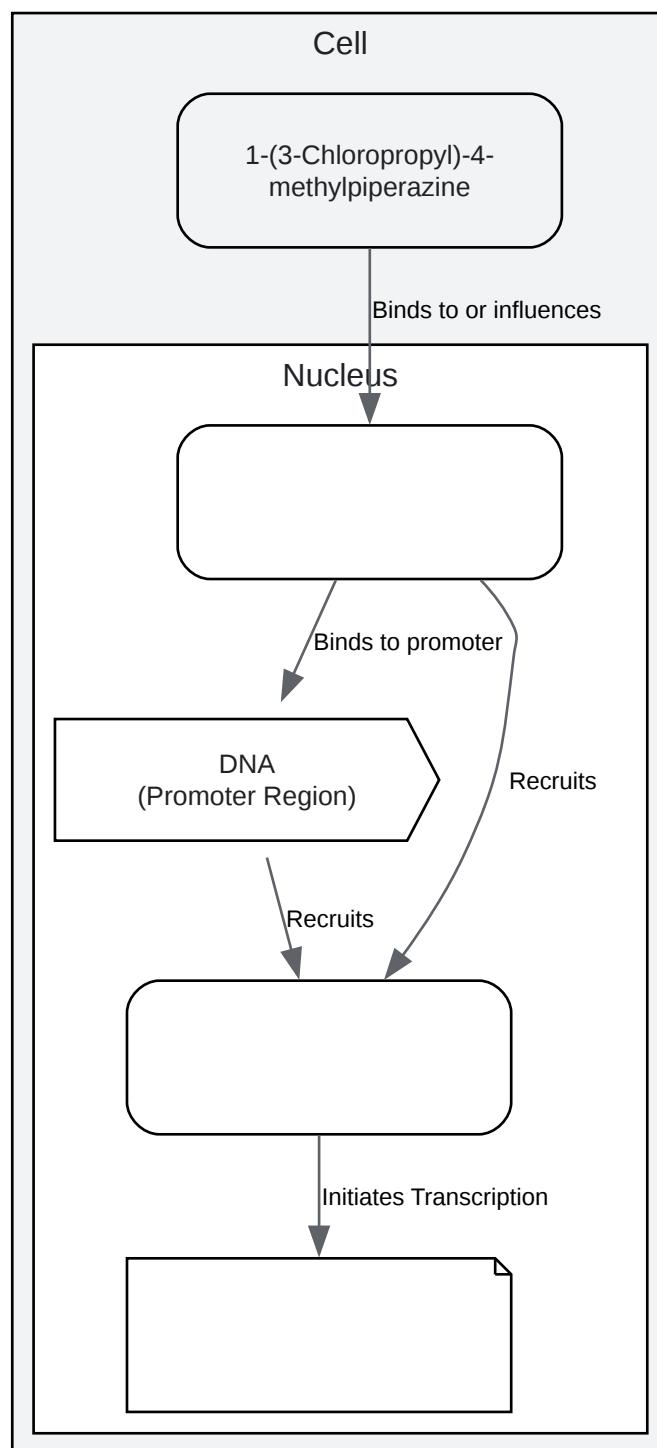


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-(3-Chloropropyl)-4-methylpiperazine**.

Conceptual Signaling Pathway: Transactivation

While the specific molecular targets and pathways of **1-(3-Chloropropyl)-4-methylpiperazine** are not yet fully elucidated, the following diagram provides a conceptual illustration of its proposed role as a transactivator in gene expression.



[Click to download full resolution via product page](#)

A conceptual diagram of transactivation initiated by an external compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054460#synonyms-for-1-3-chloropropyl-4-methylpiperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com